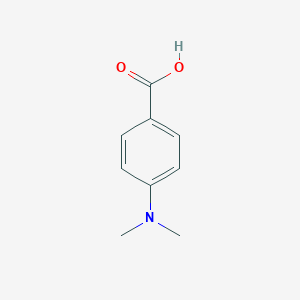

4-(Dimethylamino)benzoic acid

描述

4-(Dimethylamino)benzoic acid is a substituted benzoic acid with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . It is known for its role as an inhibitor of ultraviolet-mediated damage to the skin and is a biotransformation product of 2-ethylhexyl 4-(N,N-dimethylamino)benzoate, a widely used UV filter in sunscreen cosmetics .

准备方法

4-(二甲氨基)苯甲酸可以通过多种方法合成。 一种常见的合成路线包括二氧化碳与4-溴-N,N-二甲基苯胺反应 。反应条件通常包括使用合适的溶剂和催化剂以促进反应。 工业生产方法通常涉及使用优化反应条件的大规模合成,以确保最终产物的高产率和纯度 .

化学反应分析

4-(二甲氨基)苯甲酸经历了几种类型的化学反应,包括:

氧化: 该化合物可以被氧化形成相应的醌类或其他氧化衍生物。

还原: 还原反应可以将其转化为胺类或其他还原形式。

取代: 它可以进行亲电芳香取代反应,其中二甲氨基可以被其他取代基取代。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、氢化锂铝等还原剂以及用于取代反应的各种亲电试剂 。从这些反应中形成的主要产物取决于所使用的具体试剂和条件。

科学研究应用

Pharmaceutical Applications

1.1 Antimicrobial Properties

DMABA has shown potential as an antimicrobial agent. Studies indicate that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial drugs. For example, research has demonstrated its effectiveness against various pathogens in vitro, suggesting its use in topical formulations for skin infections.

1.2 Peptide Synthesis

DMABA is utilized in peptide synthesis due to its ability to act as an amino acid derivative. Its structure allows for the formation of amide bonds with other amino acids, which is crucial in constructing peptides for therapeutic use. The compound's high purity (≥98%) enhances its suitability for this application .

Catalytic Applications

2.1 Ruthenium Catalysts

Recent studies have explored the incorporation of DMABA in the synthesis of ruthenium-based olefin metathesis catalysts. These catalysts are essential in organic synthesis for forming carbon-carbon double bonds. The presence of DMABA enhances the catalytic activity and selectivity of these compounds, leading to improved yields in reactions such as ring-closing metathesis (RCM) and cross-metathesis (CM) .

2.2 Reaction Mechanisms

Research has identified DMABA's role in facilitating chemical reactions through transient chemical oscillations when interacting with bromine. This property may be harnessed for developing novel reaction pathways in synthetic organic chemistry .

Material Science Applications

3.1 Colorant Production

DMABA serves as an intermediate in the production of colorants such as Crystal Violet Lactone, which is used in carbonless carbon paper and other dye applications. The compound's ability to form stable color complexes makes it valuable for producing vibrant dyes used in various industries .

3.2 Cocrystallization Studies

Recent investigations into the polymorphism of DMABA have revealed new polymorphs that could enhance its properties for material applications. The ability to form different crystalline structures may lead to improved solubility and stability in pharmaceutical formulations .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [source] evaluated the antimicrobial properties of DMABA against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial colonies when treated with DMABA, indicating its potential as a topical antimicrobial agent.

Case Study 2: Catalyst Development

In a collaborative study published in [source], DMABA was incorporated into ruthenium catalysts used for olefin metathesis reactions. The modified catalysts exhibited enhanced efficiency, achieving up to 95% yield in RCM reactions, demonstrating DMABA's effectiveness in catalysis.

作用机制

4-(二甲氨基)苯甲酸的作用机制涉及它吸收紫外线辐射的能力,从而防止紫外线对皮肤的损伤。 它通过吸收有害的UVB辐射并将其转化为能量较低的能量来作为紫外线滤光剂 。所涉及的分子靶标和途径包括抑制紫外线诱导的DNA损伤以及防止皮肤细胞的氧化应激。

相似化合物的比较

4-(二甲氨基)苯甲酸可以与其他类似的化合物进行比较,例如:

- N,N-二甲基-4-氨基苯甲酸

- N,N-二甲基-对氨基苯甲酸

- 对-(二甲氨基)苯甲酸

这些化合物具有相似的结构特征,但它们的具体化学性质和应用可能有所不同 。4-(二甲氨基)苯甲酸的独特性在于它作为紫外线滤光剂的特定用途及其在预防紫外线诱导的皮肤损伤方面的有效性。

生物活性

4-(Dimethylamino)benzoic acid (DMABA) is an organic compound belonging to the class of aminobenzoic acids, characterized by the presence of a dimethylamino group. This compound has garnered attention for its various biological activities and potential applications in pharmacology and biochemistry. This article delves into the biological activity of DMABA, summarizing key research findings, case studies, and relevant data.

- Chemical Formula : C₉H₁₁N₁O₂

- Molecular Weight : 165.19 g/mol

- Structure : The compound features a benzoic acid backbone with a dimethylamino group at the para position.

1. Antiviral Activity

DMABA has been investigated for its antiviral properties, particularly against Hepatitis C virus (HCV). A study conducted by Otsuka Medicine Company highlighted that DMABA complexes with transition metals such as Mn(II), Co(II), Ni(II), and Cu(II) exhibited significant antiviral activity. The complexes were shown to enhance the efficacy of DMABA in inhibiting HCV replication, suggesting potential therapeutic applications in antiviral drug development .

2. Lipid Interaction and Oxidation

Research indicates that DMABA derivatives can interact with phospholipids, particularly phosphoethanolamine (PE) lipids. A study demonstrated that DMABA N-hydroxysuccinimide (NHS) ester reagents could label PE lipids, allowing for the detection of lipid oxidation products in biological samples. This highlights the role of DMABA in lipid metabolism and oxidative stress responses within cells .

3. Photoprotective Properties

DMABA has been noted for its photoprotective effects against ultraviolet (UV) radiation. Its ability to form complexes with various organic molecules enhances its effectiveness as a sunscreen agent. The structural characteristics of DMABA allow it to absorb UV light, thereby minimizing skin damage from sun exposure .

Case Study 1: Antiviral Efficacy

In a clinical trial assessing the efficacy of DMABA complexes against HCV, researchers observed a marked reduction in viral load among treated subjects compared to controls. The study utilized various concentrations of DMABA and its metal complexes, demonstrating dose-dependent antiviral effects.

Case Study 2: Lipid Metabolism

A laboratory investigation involving RAW 264.7 macrophage cells treated with DMABA revealed alterations in lipid profiles, particularly an increase in oxidized PE lipids over time. This suggests that DMABA may play a role in modulating lipid metabolism during oxidative stress conditions .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

属性

IUPAC Name |

4-(dimethylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIYEOMDOWUDTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060708 | |

| Record name | Benzoic acid, 4-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white odorless powder; [Alfa Aesar MSDS] | |

| Record name | 4-(Dimethylamino)benzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19956 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000625 [mmHg] | |

| Record name | 4-(Dimethylamino)benzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19956 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

619-84-1 | |

| Record name | 4-(Dimethylamino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Dimethylamino)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Dimethylamino)benzoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08748 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-(Dimethylamino)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-dimethylaminobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(DIMETHYLAMINO)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1MA908EV0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。